molecular formula C11H16BrN B12965280 (2R)-2-(4-bromophenyl)-N,N-dimethylpropan-1-amine

(2R)-2-(4-bromophenyl)-N,N-dimethylpropan-1-amine

Cat. No.: B12965280
M. Wt: 242.16 g/mol
InChI Key: XQSVLEPCIIKDAC-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(4-bromophenyl)-N,N-dimethylpropan-1-amine is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a dimethylamino group via a propan-1-amine chain. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-bromophenyl)-N,N-dimethylpropan-1-amine typically involves the following steps:

    Bromination: The starting material, a phenyl ring, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.

    Amination: The brominated phenyl compound is then subjected to amination. This involves the reaction with dimethylamine in the presence of a base like sodium hydride or potassium carbonate to form the desired amine product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-bromophenyl)-N,N-dimethylpropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles like hydroxide, cyanide, or alkoxide ions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium or sodium cyanide in ethanol.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Hydroxy, cyano, or alkoxy derivatives.

Scientific Research Applications

(2R)-2-(4-bromophenyl)-N,N-dimethylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2R)-2-(4-bromophenyl)-N,N-dimethylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the dimethylamino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-bromophenyl)amine: Similar in structure but lacks the dimethylamino group.

    (2R)-2-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid: Contains a tert-butoxycarbonyl group instead of the dimethylamino group.

Uniqueness

(2R)-2-(4-bromophenyl)-N,N-dimethylpropan-1-amine is unique due to its specific combination of a bromine-substituted phenyl ring and a dimethylamino group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

(2R)-2-(4-bromophenyl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C11H16BrN/c1-9(8-13(2)3)10-4-6-11(12)7-5-10/h4-7,9H,8H2,1-3H3/t9-/m0/s1

InChI Key

XQSVLEPCIIKDAC-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CN(C)C)C1=CC=C(C=C1)Br

Canonical SMILES

CC(CN(C)C)C1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.